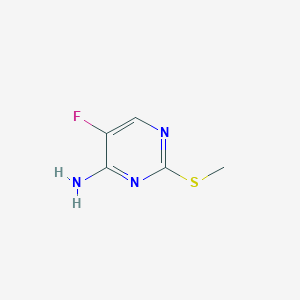
5-Fluoro-2-(methylthio)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3S and a molecular weight of 159.18 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated pyrimidines, modified pyrimidine rings.
Substitution: Amino-substituted pyrimidines, thiol-substituted pyrimidines.
Applications De Recherche Scientifique
5-Fluoro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The fluorine atom and methylthio group can enhance binding affinity and specificity to these targets. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Fluoro-2-methoxypyrimidin-4-amine: Similar structure but with a methoxy group instead of a methylthio group.
Uniqueness
5-Fluoro-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both a fluorine atom and a methylthio group on the pyrimidine ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H6FN3S |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5-fluoro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Clé InChI |
ZUSYTELDTZZXSE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)N)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













